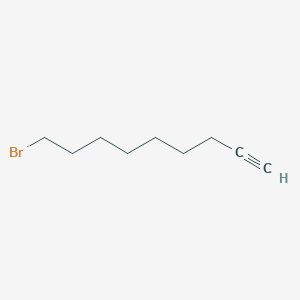
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of pregnane, a steroid nucleus, and features a gamma-lactone ring, which is a cyclic ester. Its unique structure and properties make it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Lactonization: Formation of the gamma-lactone ring through intramolecular esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its role in various biological pathways and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing cellular processes. The gamma-lactone ring can also participate in biochemical reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid delta-Lactone: Similar structure but with a delta-lactone ring.
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid beta-Lactone: Similar structure but with a beta-lactone ring.
Uniqueness
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone is unique due to its specific stereochemistry and the presence of the gamma-lactone ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(1R,2S,4S,7S,8R,9S,12S,13S,18S)-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-15-en-6-one |
InChI |
InChI=1S/C22H32O2/c1-13-19-18(24-20(13)23)12-17-15-8-7-14-6-4-5-10-21(14,2)16(15)9-11-22(17,19)3/h4-5,13-19H,6-12H2,1-3H3/t13-,14+,15+,16-,17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
VKSNSWZVPKDTCA-MPKLSWSASA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC=CC5)C)C)OC1=O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC=CC5)C)C)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)





![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)

![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)

![(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B13451338.png)
![(8R,9S,13S,14S,16R,17R)-3,4-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,17-diyl Diacetate](/img/structure/B13451345.png)
